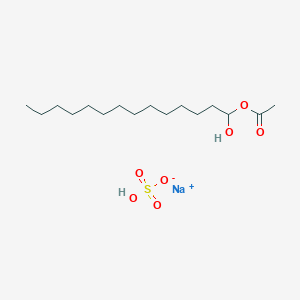

Sodium 1-acetoxytetradecanol sulphate

Description

Significance of Alkyl Acetoxy Sulfate (B86663) Esters in Advanced Materials and Environmental Contexts

The introduction of an acetoxy group alongside the sulfate functionality in an alkyl chain, as seen in Sodium 1-acetoxytetradecanol sulphate, creates a more complex polar head group. This structural modification can influence the molecule's interfacial properties, solubility, and interactions with other materials. While specific applications in advanced materials are not widely documented, the presence of the ester linkage could offer unique capabilities, such as controlled hydrolysis under specific pH conditions, which could be leveraged for triggered-release systems or degradable specialty polymers.

From an environmental perspective, alkyl sulfates are a well-studied class of surfactants. wikipedia.org Their environmental fate is a critical aspect of their application. epa.gov Key considerations include:

Biodegradability : Linear primary alkyl sulfates are known to be readily biodegradable. The presence of additional functional groups, such as an acetoxy group, could potentially influence the rate and pathway of degradation.

Aquatic Toxicity : The toxicity of alkyl sulfates to aquatic organisms generally increases with the length of the alkyl chain. Functionalization of the chain or headgroup can alter this toxicity profile.

Atmospheric Fate : Research has shown that organosulfates in atmospheric aerosols can undergo oxidative aging through reactions with hydroxyl radicals (OH), leading to the formation of more oxygenated derivatives. rsc.orgacs.org The rate of this decay and the products formed are influenced by the molecule's structure and the presence of other ions. rsc.org Long-chain alkyl sulfates have an estimated atmospheric lifetime of approximately 19 days. rsc.org

The environmental impact of surfactants like linear alkylbenzene sulfonates (LAS) has also been studied, with their environmental fate being primarily influenced by adsorption to suspended solids in addition to biodegradation. researchgate.net

Historical Development and Evolution of Related Amphiphilic Chemical Architectures

The development of complex sulfated esters is built upon a long history of amphiphilic chemistry. An amphiphile is a compound possessing both water-loving (hydrophilic) and fat-loving (lipophilic) properties. ripublication.com

The timeline of key developments includes:

Ancient Origins : The earliest known surfactant was soap, with evidence of soap-like materials dating back to 2800 BC in ancient Babylon. ripublication.com For centuries, soaps made from animal fats and vegetable oils were the primary cleansing agents. ripublication.com

19th Century - The First Synthetic Surfactants : In 1831, Fremy created the first semi-synthetic surfactant by reacting olive oil with sulfuric acid. engrxiv.org This marked the beginning of sulfated amphiphiles.

Early 20th Century - The Rise of Detergents : The modern surfactant and synthetic detergent industry began in the 1930s, driven by the development of fatty alcohol sulfates (FAS). engrxiv.orgkeyingchemical.com These were produced via the catalytic hydrogenation of fatty acids from sources like coconut and palm seed oil. engrxiv.orgresearchgate.net These early synthetic surfactants offered better performance in hard water compared to traditional soaps.

Mid-20th Century - Petrochemical Revolution : Following World War II, the industry shifted towards petrochemical feedstocks. Processes developed by figures like Karl Ziegler in 1954 enabled the production of linear primary alcohols, which served as precursors for more effective and eventually more biodegradable surfactants like linear alkylbenzene sulfonates (LAS). engrxiv.org

Late 20th Century - Refinement and Specialization : The concept of the pulmonary surfactant and its importance in respiratory physiology was first proposed in 1929 but gained significant traction in the latter half of the century. researchgate.net The first successful clinical trial of surfactant treatment for respiratory distress syndrome (RDS) in newborns was reported in 1980, showcasing a highly specialized, life-saving application of amphiphilic molecules. nih.govresearchgate.net This period saw a diversification of surfactant structures for specific applications.

This historical progression from simple soaps to complex, multi-functional sulfated esters illustrates a continuous drive towards molecules with tailored properties for enhanced performance and new functionalities.

Current Research Landscape Pertaining to Novel Sulfated Surfactant Structures

Current research in surfactant science is focused on addressing modern challenges, including environmental sustainability, safety, and high-performance applications. Several key trends are shaping the development of novel sulfated and sulfonated structures.

Sustainability and Bio-Based Feedstocks : There is a significant push to replace petroleum-derived surfactants with sustainable alternatives. acs.org Researchers are developing new classes of surfactants from bio-based sources, such as furoic acid and fatty alcohols, which can offer superior performance and a better environmental profile. acs.org This includes more rational synthesis routes that improve atom economy. acs.org

Mildness and Safety : Consumer demand for "sulfate-free" products has driven research into milder alternatives. cosmeticsdesign.com Traditional sulfates can strip natural oils from the skin and hair, and their manufacturing can produce carcinogenic byproducts like 1,4-dioxane. cosmeticsdesign.com This has led to the development of safer options, such as amino acid-based surfactants, which are shown to be less irritating. cosmeticsdesign.com

Multifunctionality : Modern applications demand surfactants that do more than just reduce surface tension. Research is active in creating multifunctional molecules for advanced purposes. Examples include:

Surfactants for high-efficiency eco-friendly perovskite solar cells, where they can regulate interfacial tension and template crystal growth. researchgate.net

Surfactants with health-promoting properties, such as antimicrobial and anti-biofilm activities, for use in medicine and food preservation. mdpi.com

New primary surfactants for detergents that combine high washing efficiency, good foaming properties, skin compatibility, and a low environmental impact into a single molecule.

Complex Architectures : Scientists are exploring complex molecular architectures to fine-tune surfactant properties. This includes the synthesis of polymeric surfactants, where the relationship between the length of the hydrocarbon tail and properties like critical micelle concentration and hydrophobicity is systematically studied for specialized applications like micellar electrokinetic chromatography. nih.gov

This research landscape indicates a move away from simple, bulk commodity surfactants towards sophisticated, high-value molecules designed for specific and often complex tasks.

Structure

3D Structure of Parent

Properties

CAS No. |

65166-19-0 |

|---|---|

Molecular Formula |

C16H33NaO7S |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

sodium;hydrogen sulfate;1-hydroxytetradecyl acetate |

InChI |

InChI=1S/C16H32O3.Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)19-15(2)17;;1-5(2,3)4/h16,18H,3-14H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-1 |

InChI Key |

PMVAPOLOXDYZFU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC(O)OC(=O)C.OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1 Acetoxytetradecanol Sulphate and Analogous Structures

Precursor Alcohol Functionalization: Strategies for Tetradecanol (B45765) Derivatization

The initial phase in the synthesis of the target compound involves the modification of the fatty alcohol precursor, 1-tetradecanol (B3432657). This step is crucial for introducing the acetoxy group, which ultimately influences the surfactant properties of the final molecule.

The introduction of an acetoxy group at the 1-position of 1-tetradecanol is typically achieved through a direct esterification reaction. This process involves reacting the primary alcohol with an acetylating agent. A common and effective method is the use of acetic anhydride, often in the presence of a catalyst, to form the 1-acetoxytetradecanol intermediate. Another approach involves the use of acetyl chloride, although this method requires careful handling due to its high reactivity and the production of corrosive hydrogen chloride gas.

The general reaction can be summarized as the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acetylating agent. The choice of catalyst, such as a Lewis acid or a base, can significantly influence the reaction rate and yield. For instance, uranyl acetate (B1210297) has been demonstrated as an effective Lewis acid catalyst for the acetoxylation of various alcohols. researchgate.net Purification of the resulting 1-acetoxytetradecanol is typically performed using techniques like column chromatography to remove any unreacted starting materials and byproducts before proceeding to the sulfation step.

For the synthesis of 1-acetoxytetradecanol from 1-tetradecanol, the concept of stereochemical control at the reaction center (the C-1 carbon) is not applicable, as this carbon is not a stereocenter. The starting material is a primary alcohol, and the resulting ester does not possess chirality at this position.

However, regioselectivity is a key consideration. Since 1-tetradecanol possesses a single hydroxyl group at the terminal position, the acetoxylation reaction is inherently regioselective, yielding the 1-acetoxy derivative exclusively. In the context of synthesizing analogous structures from polyol precursors (alcohols with multiple hydroxyl groups), achieving high regioselectivity would be a significant challenge. In such cases, enzymatic catalysts or the use of protecting groups might be necessary to selectively acetylate a specific hydroxyl group over others. mdpi.com For the specific case of 1-tetradecanol, its simple structure simplifies the synthesis by ensuring the acetoxy group is introduced at the desired location without competing reactions.

Sulfate (B86663) Esterification Reactions

The second major stage of the synthesis is the introduction of the sulfate group to the 1-acetoxytetradecanol intermediate. This sulfation step transforms the lipophilic ester into an amphiphilic molecule with surfactant properties. The choice of sulfating agent and reaction conditions is critical to ensure high conversion while preventing unwanted side reactions, such as the hydrolysis of the pre-existing acetoxy group.

Direct sulfation involves reacting the alcohol intermediate with a sulfating agent. While concentrated sulfuric acid can be used, it is a harsh reagent that can lead to side reactions like dehydration and ether formation, often resulting in low yields of the desired sulfate ester. nih.gov

A more controlled and widely adopted approach is the use of sulfur trioxide (SO₃). SO₃ is extremely reactive and can cause charring and polymerization. nih.govgoogle.com To moderate its reactivity, it is almost always used in the form of a complex with a Lewis base. These complexes are effective sulfating agents for a wide range of alcohols, including sensitive substrates. nih.govnih.gov Common complexes include sulfur trioxide-pyridine, sulfur trioxide-triethylamine, and sulfur trioxide-trimethylamine. nih.govresearchgate.netacs.org These reagents offer milder reaction conditions, which are crucial for preserving the acetoxy group on the tetradecanol backbone. nih.govnih.gov

Chlorosulfonic acid is another powerful sulfating agent that can be used. nih.gov However, its high reactivity and the liberation of HCl gas necessitate careful control of the reaction temperature and conditions.

| Sulfating Agent | Advantages | Disadvantages | Typical Reaction Conditions |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Inexpensive and readily available | Harsh conditions, potential for side reactions (dehydration, etherification), low yield. nih.gov | Moderate temperatures, often with a catalyst. |

| Sulfur Trioxide-Pyridine Complex (SO₃·Py) | Mild, good for sensitive substrates, high purity of products. nih.gov | Toxicity of pyridine, can be expensive. nih.gov | Inert solvent (e.g., pyridine, DCM), controlled temperature. |

| Sulfur Trioxide-Triethylamine Complex (SO₃·NEt₃) | Effective, allows for selective sulfation of unhindered hydroxyls at room temperature. nih.gov | Requires careful handling. | Inert solvent (e.g., DMF), room temperature to elevated temperatures for hindered alcohols. nih.govacs.org |

| Chlorosulfonic Acid (ClSO₃H) | Highly reactive, effective for many alcohols. | Very corrosive, produces HCl gas, requires strict temperature control. nih.gov | Low temperature, inert solvent. |

In the synthesis of complex molecules with multiple reactive functional groups, indirect methodologies involving protecting groups are often essential. nih.gov A protecting group temporarily masks a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.comgoogle.com For example, if a molecule contained both a primary and a less reactive secondary alcohol, one might protect the primary alcohol (e.g., as a silyl (B83357) ether) before proceeding with a different transformation on the secondary alcohol. masterorganicchemistry.comuobaghdad.edu.iq

Achieving a high yield and purity of the final product depends on the careful optimization of several reaction parameters during the sulfation and subsequent neutralization steps.

Mole Ratio : The stoichiometry between the alcohol intermediate and the sulfating agent is critical. A slight excess of the sulfating agent is typically used to drive the reaction to completion. However, a large excess can lead to the formation of byproducts and complicate the purification process. For industrial air/SO₃ processes, controlling the mole ratio to within 1% is crucial for maintaining product quality. chemithon.com

Temperature : Sulfation reactions are highly exothermic. researchgate.netenviro.wiki Effective temperature control is essential to prevent degradation of the product, charring, and the formation of colored impurities. google.comresearchgate.net Reactions are often carried out at low temperatures with efficient cooling.

Solvent : The reaction is typically conducted in a dry, aprotic, and inert solvent, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or pyridine, to prevent unwanted side reactions with the sulfating agent. nih.govacs.org

Neutralization : After the sulfation is complete, the resulting acidic sulfate ester is neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final sodium salt. The pH must be carefully controlled during this step. Excessively acidic or basic conditions can promote the hydrolysis of both the newly formed sulfate ester and the acetoxy group.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Mole Ratio (Sulfating Agent:Alcohol) | Affects conversion rate and byproduct formation. chemithon.com | Use a slight excess (e.g., 1.01-1.05:1) to ensure complete reaction without significant side products. |

| Temperature | Controls reaction rate and selectivity; high temperatures can cause degradation. researchgate.net | Maintain low temperatures (e.g., 0-10 °C) using an ice bath to manage the exothermic reaction. |

| Reaction Time | Determines the extent of the reaction. | Monitor the reaction progress (e.g., by TLC) to determine the optimal time for completion. |

| Neutralization pH | Crucial for product stability; incorrect pH can cause hydrolysis of ester groups. | Carefully add base to bring the pH to a neutral or slightly alkaline range (pH 7-9) while maintaining a low temperature. |

Purification and Isolation Techniques for Acetoxylated Sulfate Esters

The purification and isolation of acetoxylated sulfate esters, such as Sodium 1-acetoxytetradecanol sulphate, are critical steps in their synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The presence of both a lipophilic alkyl chain and a hydrophilic sulfate group, in addition to the acetoxy moiety, necessitates the use of specific purification strategies. Common impurities can include unreacted long-chain alcohols, sulfating agents, inorganic salts, and di-alkyl sulfates. The selection of an appropriate purification technique or a combination of methods is paramount to achieving the desired level of purity for these specialized anionic surfactants.

Chromatographic Methods

Chromatography is a powerful technique for the separation and purification of acetoxylated sulfate esters from complex reaction mixtures. The choice of chromatographic method depends on the scale of purification and the nature of the impurities.

Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is a frequently employed method. A typical approach involves a chloroform/methanol gradient to elute the desired product. This method is effective in separating the polar sulfated ester from less polar impurities like unreacted tetradecanol.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and highly efficient technique for the analysis and purification of anionic surfactants. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase. For anionic surfactants that may not be well-retained, ion-pair chromatography is often utilized. nih.gov

Ion-Pair Chromatography: This technique involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.comthermofisher.com The reagent is a large ionic molecule with a charge opposite to that of the analyte. For anionic surfactants like acetoxylated sulfate esters, cationic ion-pairing reagents such as tetraalkylammonium salts are used. thermofisher.com This forms a neutral ion pair that can be retained and separated on a reversed-phase column. The retention can be controlled by adjusting the concentration and hydrophobicity of the ion-pairing reagent and the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comthermofisher.com

The following table summarizes typical parameters for the HPLC analysis of related anionic surfactants:

| Parameter | Description | Typical Values/Reagents |

| Stationary Phase | Reversed-phase column | C8 or C18 |

| Mobile Phase | Aqueous buffer with organic modifier | Water/Acetonitrile or Water/Methanol gradient |

| Ion-Pairing Reagent | Cationic reagent for anionic analytes | Tetraalkylammonium salts (e.g., tetrabutylammonium) |

| Detector | Universal or specific detectors | UV (if chromophore is present), Suppressed Conductivity, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. For long-chain sodium alkyl sulfates, finding an appropriate solvent system is key.

The process generally involves dissolving the crude product in a minimum amount of a hot solvent in which the compound has high solubility and impurities have either very high or very low solubility. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; alcohols such as ethanol (B145695) are often effective for recrystallizing sodium alkyl sulfates. nih.gov The process can be repeated to achieve higher purity.

Potential recrystallization solvents for analogous long-chain alkyl sulfates are listed below:

| Solvent/Solvent System | Rationale |

| Ethanol | Often provides good solubility at elevated temperatures and lower solubility upon cooling for sodium alkyl sulfates. |

| Ethanol/Water mixtures | The addition of water can modulate the polarity of the solvent system to optimize the recrystallization process. |

| Isopropanol | Another alcohol that can be effective for the recrystallization of surfactants. |

Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgpscengineering.com This method can be employed to remove water-soluble impurities, such as inorganic salts, from the more lipophilic acetoxylated sulfate ester. Conversely, it can also be used to remove organic-soluble impurities from the desired product if it is preferentially soluble in the aqueous phase.

The selection of the organic solvent is crucial and depends on the solubility characteristics of the target compound and the impurities. Solvents like n-butanol have been used in the extractive purification of related sulfated esters. scientific.net The process may involve multiple extraction steps to ensure a thorough separation.

Purity Assessment

The purity of the isolated acetoxylated sulfate ester is typically confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of the final product. researchgate.netresearchgate.net These techniques can confirm the presence of the acetoxy and sulfate functional groups and the integrity of the alkyl chain, as well as detect the presence of any residual starting materials or by-products.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. nih.govnih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly useful for analyzing ionic compounds like sulfate esters.

High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is not only a purification technique but also a primary method for assessing the purity of the final product. By using a validated HPLC method, the presence of impurities can be quantified.

Advanced Analytical Characterization of Sodium 1 Acetoxytetradecanol Sulphate

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Sodium 1-acetoxytetradecanol sulphate, providing detailed information about the carbon-hydrogen framework and the precise location of functional groups. Both ¹H and ¹³C NMR are utilized to piece together the molecular architecture.

The positions of the acetoxy and sulfate (B86663) groups on the tetradecanol (B45765) backbone are critical to the compound's identity. In ¹H NMR spectroscopy, the methyl protons of the acetoxy group (–OCOCH₃) are expected to produce a singlet peak at approximately δ 2.1 ppm. The proton on the carbon bearing the acetoxy group (–CH-OAc) would likely appear as a multiplet further downfield, shifted by the electronegative oxygen atoms.

The presence of the sulfate group (–OSO₃⁻) significantly influences the chemical shift of the protons on the adjacent carbon. For a terminal sulfate group, the methylene (B1212753) protons (–CH₂–OSO₃⁻) would be deshielded and are anticipated to resonate at a distinct chemical shift, providing clear evidence of the sulfate ester's location.

In ¹³C NMR, the carbonyl carbon of the acetoxy group would be readily identifiable in the downfield region of the spectrum. The carbons directly attached to the oxygen atoms of the acetoxy and sulfate groups would also exhibit characteristic downfield shifts, allowing for unambiguous assignment of their positions.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetoxy methyl (–OCOCH₃) | ~2.1 | Singlet |

| Methylene adjacent to sulfate (–CH₂–OSO₃⁻) | Downfield region | Triplet |

| Methine bearing acetoxy (–CH-OAc) | Downfield region | Multiplet |

| Alkyl chain methylene (–(CH₂)n–) | ~1.2-1.6 | Multiplet |

| Terminal methyl (–CH₃) | ~0.9 | Triplet |

While ¹H NMR provides primary information on connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for a more detailed conformational analysis of the long tetradecyl chain. COSY experiments would reveal the coupling relationships between adjacent protons along the alkyl chain, confirming the linear sequence of methylene groups. HSQC would correlate each proton to its directly attached carbon atom, aiding in the complete assignment of the ¹H and ¹³C spectra. The conformation of the flexible alkyl chain in solution is typically an average of multiple rapidly interconverting conformers.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and probing the fragmentation patterns of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing such non-volatile and ionic compounds.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the negative ion mode would be particularly informative. The precursor ion would be the [M-Na]⁻ anion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, including the neutral loss of SO₃ (80 Da) from the sulfate group, a common fragmentation for alkyl sulfates. Another expected fragmentation would be the cleavage of the acetoxy group. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.

Table 2: Expected Key Fragment Ions in MS/MS of [this compound - Na]⁻

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| [M-Na]⁻ | Loss of sulfate group | [M-Na-SO₃]⁻ | 80 Da |

| [M-Na]⁻ | Loss of acetic acid | [M-Na-CH₃COOH]⁻ | 60 Da |

| [M-Na]⁻ | Cleavage at C-O bond of sulfate | [HSO₄]⁻ | - |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. By comparing the experimentally measured exact mass to the theoretical mass calculated for the chemical formula C₁₆H₃₁O₆S⁻ (for the [M-Na]⁻ ion), the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Separation Techniques

Chromatographic techniques are vital for the purification and analysis of this compound, allowing for its separation from starting materials, by-products, and other related impurities. tandfonline.comtandfonline.com Due to its anionic nature, specific chromatographic methods are particularly effective.

Ion-pair chromatography is a widely used technique for the separation of ionic compounds on a reversed-phase column. nih.gov In this method, a hydrophobic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase. This reagent forms a neutral ion pair with the anionic surfactant, which can then be retained and separated on a nonpolar stationary phase like C8 or C18. jasco-global.comresearchgate.net The separation can be optimized by adjusting the concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. nih.gov

Reversed-phase high-performance liquid chromatography (HPLC) can also be employed, often in conjunction with mass spectrometry (LC-MS), for the analysis of anionic surfactants. Gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve good separation of compounds with varying alkyl chain lengths and polarities. nih.gov

Ion chromatography is another powerful technique for the separation of ionic species. tandfonline.comtandfonline.com In this method, an ion-exchange stationary phase is used to separate analytes based on their charge. For an anionic surfactant like this compound, an anion-exchange column would be utilized. The retention time would be influenced by the strength of the interaction between the sulfate group and the stationary phase, as well as the ionic strength of the eluent.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are particularly well-suited for analyzing non-volatile and thermally labile compounds like long-chain alkyl sulfates.

Research Findings: The separation of alkyl sulfates and related surfactants is typically achieved using reversed-phase (RP) chromatography. nih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. For a compound like this compound, the long tetradecanol chain provides sufficient hydrophobicity for retention on a reversed-phase column.

UPLC, with its use of smaller particle sizes in the stationary phase, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. nih.gov When coupled with mass spectrometry (MS), UPLC-MS becomes a highly effective tool for the detailed characterization of sulfated metabolites and surfactants. frontiersin.orgresearchgate.net This combination allows for the accurate mass determination of the parent ion and its fragments, confirming the identity of the compound and any related impurities.

For the analysis of this compound, a gradient elution is often employed, starting with a higher percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration. This ensures the elution of both more polar, shorter-chain impurities and the main, longer-chain analyte. The use of an ion-pairing agent in the mobile phase can sometimes be used to improve peak shape and retention for anionic surfactants.

Table 1: Illustrative HPLC/UPLC Conditions for Alkyl Sulfate Surfactant Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10-15 minutes |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Column Temperature | 30 - 40 °C |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD) |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly useful for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. nih.govsigmaaldrich.com Given the presence of the polar sulfate and acetoxy groups, HILIC can be a valuable tool in the analysis of this compound, especially for separating it from other polar constituents in a mixture.

Research Findings: In HILIC, a polar stationary phase (such as silica (B1680970), amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous solvent. amsbiopharma.comelementlabsolutions.com The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase. sigmaaldrich.com

For a compound like this compound, the hydrophilic sulfate head group would strongly interact with the polar stationary phase, leading to retention. The elution is typically achieved by increasing the proportion of water in the mobile phase. nih.gov This technique is advantageous as it can provide a different selectivity compared to reversed-phase LC and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. thermofisher.com

Table 2: Typical HILIC Parameters for Polar Analyte Separation

| Parameter | Condition |

|---|---|

| Column | Silica, Amide, or Zwitterionic phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3) |

| Gradient | 95% A to 50% A over 10 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 35 - 45 °C |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD) |

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Due to the high polarity and low volatility of ionic surfactants like this compound, direct analysis by GC is not feasible. However, GC can be employed after converting the analyte into a more volatile derivative.

Research Findings: A common approach for the GC analysis of alkyl sulfates is to first convert them into less polar and more volatile derivatives. semanticscholar.org One such method involves the conversion of the sulfate ester into a sulfonyl chloride. This derivatization step makes the compound amenable to GC analysis. Another approach involves the hydrolysis of the sulfate ester to the corresponding alcohol (1-acetoxytetradecanol), which can then be silylated to increase its volatility before injection into the GC system.

Pyrolysis-GC, where the sample is heated to a high temperature to induce thermal decomposition into smaller, more volatile fragments, can also be used to characterize the hydrophobic tail of the surfactant. analytix.co.uk The resulting pyrogram provides information about the carbon chain length and structure. When coupled with mass spectrometry, GC-MS allows for the identification of these fragments, providing structural confirmation of the original molecule. researchgate.net

Table 3: GC Conditions for the Analysis of Surfactant Derivatives

| Parameter | Condition |

|---|---|

| Derivatization | Conversion to sulfonyl chlorides or silylation of the corresponding alcohol. |

| Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 300 °C at 10-15 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated which provides a unique "fingerprint" of the molecule.

Research Findings: For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The prominent sulfate group (SO₄²⁻) typically shows strong absorption bands. The ester group (C=O) from the acetoxy moiety will also have a characteristic strong absorption. Additionally, the long alkyl chain (C-H) will produce strong stretching and bending vibrations.

The free sulfate ion has a tetrahedral symmetry and shows a strong, broad absorption band around 1130 cm⁻¹ (the ν₃ vibration). dtic.mil In organosulfates, the symmetry is lowered, which can lead to the splitting of this band. The spectrum of sodium tetradecyl sulfate, a similar compound, shows characteristic peaks for the sulfate group. spectrabase.com

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (from potential residual alcohol or water) | Stretching | 3200-3600 (broad) |

| C-H (alkyl chain) | Stretching | 2850-2960 |

| C=O (acetoxy ester) | Stretching | 1735-1750 |

| C-H (alkyl chain) | Bending | 1450-1470 |

| S=O (sulfate) | Asymmetric Stretching | 1210-1270 |

| C-O (ester) | Stretching | 1200-1250 |

| S-O (sulfate) | Symmetric Stretching | 1000-1080 |

Ion Chromatography for Sulfate Moiety Quantification

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. It is the method of choice for the accurate determination of the sulfate content in various samples, including detergents and surfactants. filab.frlabrulez.com

Research Findings: For the quantification of the sulfate moiety in this compound, the sample is typically diluted in deionized water and injected into the ion chromatograph. The separation is achieved using an anion-exchange column, which retains the negatively charged sulfate ions. The mobile phase, or eluent, is usually a carbonate-bicarbonate buffer. thermofisher.com

After separation, the sulfate ions are detected using a conductivity detector. nih.gov To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. nih.gov The concentration of the sulfate is determined by comparing the peak area of the sample to that of a calibration curve prepared from known concentrations of a sulfate standard. longdom.orglongdom.org This method provides a reliable and accurate means of quantifying the sulfate content, which is crucial for quality control and formulation verification. nih.gov

Table 5: Typical Ion Chromatography Parameters for Sulfate Quantification

| Parameter | Condition |

|---|---|

| Column | Anion-exchange column (e.g., Dionex IonPac AS14A or AS18) |

| Eluent | 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Flow Rate | 1.0 - 1.2 mL/min |

| Suppressor | Anion Self-Regenerating Suppressor |

| Detector | Suppressed Conductivity |

| Injection Volume | 10 - 25 µL |

| Run Time | 10 - 15 minutes |

Environmental Biotransformation and Biodegradation Mechanisms

Enzymatic Hydrolysis of Sulfate (B86663) Ester Bonds

The initial and rate-limiting step in the aerobic biodegradation of Sodium 1-acetoxytetradecanol sulphate is the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by a class of enzymes known as alkylsulfatases, which are produced by a wide range of microorganisms.

Alkylsulfatases are essential for the initial cleavage of the sulfate group from the alkyl chain of sulfate ester surfactants. nih.gov This desulfation step is crucial as it transforms the surfactant into a more readily biodegradable intermediate, an alcohol. Microorganisms such as Pseudomonas species are well-known for their ability to produce these enzymes and utilize alkyl sulfates as a source of carbon and sulfur for growth. nih.govnih.gov The removal of the sulfate group reduces the polarity of the molecule, facilitating its transport across the microbial cell membrane for subsequent degradation.

The activity of these enzymes is highly specific to the structure of the alkyl sulfate. Secondary alkylsulfatases, in particular, are required for the degradation of compounds like this compound, where the sulfate group is not at a terminal position. nih.gov

The enzymatic hydrolysis of sulfate esters can proceed through two distinct mechanisms: cleavage of the Carbon-Oxygen (C-O) bond or the Oxygen-Sulfur (O-S) bond. nih.govresearchgate.net The specific mechanism employed by an alkylsulfatase has significant stereochemical implications for the resulting alcohol product.

O-S Bond Scission: This mechanism involves a nucleophilic attack on the sulfur atom of the sulfate group. This results in the retention of the original stereochemistry of the alcohol. nih.govcam.ac.uk This pathway is more common for the hydrolysis of aryl sulfates and primary alkyl sulfates. researchgate.net

C-O Bond Scission: In this mechanism, a nucleophilic attack occurs at the carbon atom attached to the sulfate group. This leads to an inversion of the stereochemistry at that carbon center, following an S\textsubscript{N}2-type reaction. nih.gov This pathway is characteristic of the enzymatic hydrolysis of secondary alkyl sulfates. researchgate.netresearchgate.net

For this compound, being a secondary alkyl sulfate, the biodegradation is expected to proceed via C-O bond scission, catalyzed by a stereospecific secondary alkylsulfatase.

| Mechanism | Bond Cleaved | Typical Substrate | Stereochemical Outcome |

|---|---|---|---|

| Retention Pathway | Oxygen-Sulfur (O-S) | Primary Alkyl Sulfates, Aryl Sulfates | Retention of configuration |

| Inversion Pathway | Carbon-Oxygen (C-O) | Secondary Alkyl Sulfates | Inversion of configuration |

The production of alkylsulfatases by microorganisms is a highly regulated process, ensuring that these enzymes are synthesized only when needed. The expression of alkylsulfatase genes is typically induced by the presence of alkyl sulfate esters in the environment and is repressed when more readily available sources of sulfur, such as inorganic sulfate, cysteine, or methionine, are present. nih.govnih.gov This is part of a broader cellular response to sulfur starvation. nih.gov

In Pseudomonas aeruginosa, for example, the synthesis of alkylsulfatase is induced by a range of primary alkyl sulfates. nih.gov The presence of the substrate triggers a signaling cascade that leads to the transcription of the genes encoding for the necessary sulfatases. nih.gov Conversely, high concentrations of glucose and its metabolites can inhibit the induction of these enzymes, a phenomenon known as catabolite repression. nih.gov This regulatory network allows the microorganism to prioritize the use of more energy-efficient nutrient sources.

Subsequent Metabolic Pathways of Degradation Products

Following the initial desulfation, the resulting alcohol, 1-acetoxytetradecanol, undergoes further degradation through established metabolic pathways. The acetate (B1210297) group is first hydrolyzed, yielding acetic acid and 1,X-tetradecanediol (where X is the position of the original sulfate group). The acetic acid can enter the citric acid cycle, and the long-chain diol is further metabolized.

The liberated tetradecanol (B45765) is sequentially oxidized to tetradecanoic acid. This process is generally carried out by a series of dehydrogenases. researchgate.net

Alcohol Dehydrogenase: The primary alcohol group of tetradecanol is first oxidized to an aldehyde, tetradecanal.

Aldehyde Dehydrogenase: The resulting aldehyde is then further oxidized to a carboxylic acid, tetradecanoic acid (also known as myristic acid).

These oxidation steps are crucial for preparing the carbon chain for the final stages of degradation.

Tetradecanoic acid is a fatty acid and is subsequently degraded through the well-established beta-oxidation pathway. wikipedia.orgmicrobenotes.comresearchgate.net This cyclic process occurs in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.org In each cycle of beta-oxidation, the fatty acid chain is shortened by two carbon atoms, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org

The steps in the beta-oxidation of tetradecanoic acid are as follows:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the bond between the alpha and beta carbons, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The acetyl-CoA then enters the citric acid cycle, where it is completely oxidized to carbon dioxide and water, generating a significant amount of ATP. The FADH₂ and NADH produced during beta-oxidation and the citric acid cycle are used in the electron transport chain to generate further ATP. microbenotes.com This entire process leads to the ultimate mineralization of the original this compound molecule.

| Step | Enzyme | Product |

|---|---|---|

| Dehydrogenation | Acyl-CoA dehydrogenase | FADH₂ |

| Hydration | Enoyl-CoA hydratase | - |

| Oxidation | Hydroxyacyl-CoA dehydrogenase | NADH |

| Thiolysis | Thiolase | Acetyl-CoA |

Microbial Ecology and Identification of Degrading Organisms

The biodegradation of alkyl sulfate surfactants is a widespread capability among various microbial communities. The presence of both a sulfate ester and an ester group in this compound suggests that a consortium of microorganisms, or a single versatile organism possessing a suite of enzymes, is likely required for its complete mineralization.

Bacteria from the genus Pseudomonas are well-documented for their ability to degrade a variety of organic compounds, including surfactants. nm.govnih.gov Pseudomonas species are frequently isolated from environments contaminated with detergents and have demonstrated robust capabilities for metabolizing sulfate esters. hibiscuspublisher.comresearchgate.net These bacteria produce enzymes called alkylsulfatases, which are crucial for the initial step in the biodegradation of primary alkyl sulfates. hibiscuspublisher.com The degradation of these surfactants often begins with the hydrolytic cleavage of the sulfate ester bond, a reaction catalyzed by alkylsulfatases. hibiscuspublisher.com

While direct studies on this compound are not available, research on related compounds like sodium dodecyl sulfate (SDS) has shown that Pseudomonas sp. can efficiently utilize them as a carbon and energy source. researchgate.net For instance, some Pseudomonas strains can produce multiple alkylsulfatases, allowing them to degrade a range of alkyl sulfates with varying chain lengths. hibiscuspublisher.com It is highly probable that certain Pseudomonas strains would be capable of degrading the tetradecanol sulphate backbone of the target molecule.

The degradation pathway in Pseudomonas for a compound like this compound would likely involve a two-step initial breakdown. First, an esterase would hydrolyze the acetoxy group, releasing acetate and forming 1-hydroxytetradecanol sulphate. Subsequently, an alkylsulfatase would cleave the sulfate group, yielding tetradecan-1,2-diol, which can then be funneled into central metabolic pathways.

| Bacterial Genus | Relevant Enzyme(s) | Metabolic Capability | Potential Role in Degradation of this compound |

| Pseudomonas | Alkylsulfatases, Esterases | Degradation of primary alkyl sulfates and ester-containing compounds. hibiscuspublisher.comresearchgate.net | Cleavage of the sulfate ester from the tetradecanol backbone and hydrolysis of the acetoxy group. |

| Acinetobacter | Unknown | Degradation of sodium lauryl ether sulfate (SLES). nih.gov | Potential member of a degrading consortium, possibly involved in the breakdown of the alkyl chain. |

| Serratia | Unknown | Degradation of SLES. nih.gov | Potential member of a degrading consortium. |

Isolating microorganisms with the specific capability to degrade this compound would typically involve enrichment culturing techniques. This method promotes the growth of desired microbes from a mixed population by providing the target compound as a selective pressure, often as the sole source of carbon or sulfur.

A common strategy begins with inoculating a minimal salt medium with a sample from an environment where surfactants are likely to be present, such as wastewater treatment plant sludge or industrial effluent. nih.gov The medium would be amended with this compound as the sole carbon source. This selective condition favors the proliferation of bacteria that can metabolize the surfactant.

The enrichment process involves sequential transfers of the culture to fresh medium. This progressively selects for the most efficient degraders. Following several rounds of enrichment, the mixed culture can be plated on solid agar (B569324) containing the target compound to isolate individual colonies. These isolates are then screened for their degradation ability in pure culture.

| Enrichment Strategy Component | Purpose | Example Application |

| Inoculum Source | To provide a diverse microbial community. | Activated sludge, industrial wastewater, contaminated soil. nih.gov |

| Basal Salt Medium | To provide essential nutrients for microbial growth, lacking a readily available carbon source. | M9 minimal medium. nih.gov |

| Selective Substrate | To favor the growth of microorganisms capable of degrading the target compound. | This compound as the sole carbon and/or sulfur source. |

| Serial Transfers | To dilute out non-degrading microorganisms and enrich for efficient degraders. | Transferring a small volume of the grown culture to fresh medium every few days. |

| Isolation | To obtain pure cultures of the degrading microorganisms. | Plating on solid agar medium containing the target surfactant. |

Influence of Molecular Architecture on Biodegradability and Environmental Persistence

The molecular structure of a surfactant is a critical determinant of its biodegradability. Features such as the length and branching of the alkyl chain, and the nature and position of substituent groups, can significantly impact the rate and pathway of microbial degradation.

The biodegradability of alkyl sulfates is influenced by the length of the alkyl chain. Generally, linear alkyl chains, such as the tetradecyl (C14) chain in this compound, are readily biodegradable. hibiscuspublisher.com Studies on linear alkylbenzene sulfonates (LAS) have shown that the rate of biodegradation can increase with longer alkyl chains. nm.govnih.gov This is often attributed to the greater hydrophobicity of longer chains, which may facilitate association with microbial cells.

Conversely, branching in the alkyl chain typically hinders biodegradation. rsc.org The presence of quaternary carbon atoms or extensive branching can sterically hinder the enzymes responsible for the initial oxidative attack on the alkyl chain, leading to slower degradation rates and greater environmental persistence. The linear nature of the tetradecanol backbone in the target compound suggests it is susceptible to rapid biodegradation.

| Structural Feature | Effect on Biodegradation Rate | Reason |

| Linear Alkyl Chain | Generally enhances biodegradation. | Susceptible to terminal oxidation (ω-oxidation) followed by β-oxidation. researchgate.net |

| Increased Alkyl Chain Length | Can increase the rate of degradation for linear chains. nm.gov | Increased hydrophobicity may improve bioavailability to microorganisms. |

| Branched Alkyl Chain | Generally decreases biodegradation. rsc.org | Steric hindrance of metabolic enzymes. |

The presence of an acetoxy group at the 1-position of the tetradecanol chain introduces an ester linkage, which is a key feature influencing the biodegradation of this compound. Ester bonds are susceptible to hydrolysis by a class of enzymes known as esterases, which are widespread in microorganisms. semanticscholar.org

The biodegradation of this compound would likely be initiated by one of two enzymatic attacks:

Sulfatase action: An alkylsulfatase could cleave the sulfate group, yielding 1-acetoxytetradecanol.

Esterase action: An esterase could hydrolyze the acetoxy group, yielding acetate and 1-hydroxytetradecanol sulphate.

Information Currently Unavailable for this compound

General principles of surfactant science would suggest that, as an amphiphilic molecule, this compound is likely to exhibit behaviors such as micelle formation above a certain critical micelle concentration (CMC) and adsorption at interfaces to reduce surface or interfacial tension. The presence of a 14-carbon chain (tetradecanol) provides the hydrophobic character, while the sulphate and acetoxy groups contribute to its hydrophilic nature. However, without specific studies on this compound, any discussion on the precise nature of its supramolecular structures, the influence of its unique molecular architecture on aggregation, its adsorption kinetics and thermodynamics, its impact on interfacial rheology, or its interactions with co-surfactants would be speculative.

Scientific investigation into the properties of surfactants is a vast field, with much of the published research focusing on more common or commercially significant compounds. Consequently, detailed physicochemical data for less common or novel surfactants like this compound may not be present in the public domain.

Therefore, the following sections of the requested article cannot be generated with scientific accuracy at this time due to a lack of available data:

Interfacial Phenomena and Supramolecular Interactions in Aqueous Systems

Molecular Interactions with Other Amphiphilic Species and Co-surfactants

Further empirical research is required to determine the specific properties and behaviors of Sodium 1-acetoxytetradecanol sulphate.

Synergistic Effects in Binary and Multicomponent Surfactant Systems

For instance, studies on mixtures of anionic and cationic surfactants have demonstrated strong synergistic interactions due to the electrostatic attraction between their oppositely charged headgroups. This attraction significantly reduces the repulsion between surfactant molecules at interfaces and in micelles, leading to more efficient packing and a lower CMC than predicted by ideal mixing behavior. It is plausible that in a mixture with a cationic surfactant, this compound would exhibit similar strong synergistic effects.

In mixtures with non-ionic surfactants, the synergy is typically less pronounced but still significant. The presence of a non-ionic surfactant can reduce the electrostatic repulsion between the anionic headgroups of a surfactant like this compound, leading to a decrease in the CMC and an increase in the aggregation number of the mixed micelles. The extent of this synergy often depends on the relative proportions of the surfactants and their chemical structures.

The following table summarizes potential synergistic interactions based on the behavior of similar anionic surfactants in binary systems.

| Surfactant Type in Mixture | Expected Interaction with this compound | Potential Outcome |

| Cationic Surfactant | Strong electrostatic attraction between headgroups | Significant reduction in CMC, formation of catanionic vesicles or precipitates |

| Non-ionic Surfactant | Reduction of electrostatic repulsion, steric effects | Moderate reduction in CMC, increased micellar size, enhanced solubilization |

| Zwitterionic Surfactant | Electrostatic and steric interactions | Reduction in CMC, formation of mixed micelles with varying properties |

It is important to note that the presence of the acetoxy group on the this compound molecule could introduce additional steric and hydrogen bonding interactions, which may further influence its synergistic behavior in mixtures. However, without specific experimental data, these effects remain speculative.

Computational and Simulation Approaches to Interfacial Behavior

Computational and simulation methods are powerful tools for understanding the molecular-level behavior of surfactants at interfaces and their self-assembly in solution. While specific simulations for this compound are not available in the current literature, insights can be drawn from studies on other sodium alkyl sulfates, such as sodium dodecyl sulfate (B86663) (SDS).

Molecular dynamics (MD) simulations provide an atomistic view of surfactant behavior, allowing for the investigation of adsorption at interfaces and the dynamics of micelle formation. For a molecule like this compound, MD simulations could elucidate the orientation of the surfactant at the air-water or oil-water interface, the conformation of its alkyl chain, and the hydration of its sulfate and acetoxy headgroups.

Simulations of similar anionic surfactants have shown that the surfactant molecules initially adsorb at the interface with their hydrophobic tails extending into the non-aqueous phase (air or oil) and their hydrophilic headgroups remaining in the aqueous phase. As the surface concentration increases, the molecules begin to pack more closely, leading to a reduction in interfacial tension. At the critical micelle concentration, the surfactants aggregate in the bulk solution to form micelles.

MD simulations can also be used to study the structure and dynamics of these micelles, including their size, shape, aggregation number, and the distribution of counterions (Na+) around the micelle surface. nih.gov For this compound, the presence of the acetoxy group near the sulfate headgroup would likely influence the packing of the surfactant molecules within the micelle and the binding of counterions, potentially leading to differences in micellar properties compared to simpler alkyl sulfates.

The following table outlines key parameters that could be investigated using MD simulations for this compound, based on studies of similar surfactants.

| Parameter | Information Gained from MD Simulation |

| Adsorption Energy | The strength of surfactant binding to an interface |

| Interfacial Tension | The reduction in surface energy due to surfactant adsorption |

| Order Parameter | The degree of alignment of the surfactant alkyl chains at the interface |

| Radial Distribution Function | The arrangement of water molecules and counterions around the surfactant headgroup |

| Micelle Size and Shape | The aggregation number and morphology of the self-assembled structures |

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that allows for the study of surfactant self-assembly over larger length and time scales than are accessible with all-atom MD. rsc.orgworktribe.comnih.gov In DPD, groups of atoms are represented as single beads, which significantly reduces the computational cost. This method is particularly well-suited for investigating the phase behavior of surfactant solutions and the formation of complex structures like wormlike micelles and lamellar phases.

For this compound, DPD simulations could be used to predict its phase diagram as a function of concentration and temperature, identifying the conditions under which different self-assembled structures are formed. By parameterizing the interactions between the coarse-grained beads representing the hydrophobic tail, the sulfate headgroup, the acetoxy group, and the solvent, it would be possible to simulate the spontaneous formation of micelles and other aggregates. rsc.orgworktribe.comnih.gov

The table below lists the types of information that could be obtained from DPD simulations of this compound.

| Phenomenon | Insights from DPD Simulation |

| Micellization | Prediction of the critical micelle concentration (CMC) and aggregation number |

| Phase Behavior | Determination of the different liquid crystalline phases formed at various concentrations |

| Micellar Morphology | Investigation of the shape and size of micelles (e.g., spherical, cylindrical) |

| Effect of Additives | Understanding how salts or co-solvents influence self-assembly |

While these computational approaches offer valuable potential for understanding the behavior of this compound, it is crucial to emphasize that the predictions would need to be validated by experimental studies.

Chemical Stability and Non Enzymatic Hydrolysis Pathways

Hydrolytic Stability of the Sulfate (B86663) Ester Bond under Varied pH Conditions

The sulfate ester linkage in Sodium 1-acetoxytetradecanol sulphate exhibits significant stability under neutral and alkaline conditions. However, it is susceptible to acid-catalyzed hydrolysis. This characteristic is shared with other long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS). The hydrolysis of the sulfate ester involves the cleavage of the S-O bond.

Under acidic conditions, the reaction is promoted by the protonation of an oxygen atom on the sulfate group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The rate of this acid-catalyzed hydrolysis generally increases with decreasing pH. In contrast, under alkaline conditions, the hydrolysis of the sulfate ester is significantly suppressed due to electrostatic repulsion between the negatively charged sulfate group and the hydroxide (B78521) ions, which would act as nucleophiles.

Table 1: Illustrative Hydrolysis Rate Constants for a Long-Chain Alkyl Sulfate at Various pH Values (25°C) (Note: This data is representative of long-chain alkyl sulfates and is intended to illustrate the expected behavior of the sulfate ester bond in this compound.)

| pH | Condition | Apparent First-Order Rate Constant (k_obs, s⁻¹) |

| 2 | Acidic | 1.5 x 10⁻⁶ |

| 4 | Acidic | 1.5 x 10⁻⁸ |

| 7 | Neutral | Negligible |

| 10 | Alkaline | Negligible |

| 12 | Alkaline | Negligible |

Hydrolytic Stability of the Acetoxy Ester Bond under Diverse Chemical Environments

The acetoxy ester bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. This is a characteristic feature of carboxylic acid esters. The stability of this bond is therefore highly dependent on the pH of the solution.

In acidic media, the hydrolysis proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the alcohol moiety.

Under alkaline conditions, the hydrolysis, often referred to as saponification, occurs via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process also involves a tetrahedral intermediate and results in the formation of a carboxylate salt and the corresponding alcohol. Alkaline hydrolysis of esters is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. The rate of alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis for simple esters. For long-chain esters, micelle formation can influence the rate of hydrolysis.

Table 2: Illustrative Hydrolysis Rate Constants for a Long-Chain 1-Acetoxyalkane at Various pH Values (25°C) (Note: This data is representative of long-chain acetoxy esters and is intended to illustrate the expected behavior of the acetoxy ester bond in this compound.)

| pH | Condition | Apparent First-Order Rate Constant (k_obs, s⁻¹) |

| 2 | Acidic | 2.0 x 10⁻⁷ |

| 4 | Acidic | 2.0 x 10⁻⁹ |

| 7 | Neutral | 1.0 x 10⁻¹⁰ |

| 10 | Alkaline | 5.0 x 10⁻⁷ |

| 12 | Alkaline | 5.0 x 10⁻⁵ |

Mechanistic Investigations of Ester Cleavage Processes (e.g., A-1 Mechanisms, Transition State Analysis)

The cleavage of the two ester linkages in this compound proceeds through distinct mechanisms depending on the nature of the ester and the catalytic conditions.

For the sulfate ester bond , under acidic conditions, the hydrolysis likely follows a mechanism analogous to the A-1 (unimolecular) or A-2 (bimolecular) acid-catalyzed hydrolysis pathways. In the A-1 mechanism, a rapid pre-equilibrium protonation of the sulfate group is followed by a slow, rate-determining unimolecular cleavage of the S-O bond to form a carbocation and bisulfate. However, for a primary alkyl sulfate, an A-2 mechanism, involving a bimolecular nucleophilic attack by water on the sulfur atom of the protonated ester, is more plausible. Theoretical studies on sulfate ester hydrolysis suggest a transition state involving a pentacoordinate sulfur atom usu.edu.

The acetoxy ester bond hydrolysis follows well-established mechanisms for carboxylic acid esters.

Acid-catalyzed hydrolysis typically proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerate the acid catalyst.

Base-catalyzed hydrolysis occurs through the BAC2 mechanism (Base-promoted, Acyl-oxygen cleavage, bimolecular) spcmc.ac.in. This pathway involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-O bond and the formation of a carboxylate and an alcohol. Isotopic labeling studies have confirmed that the cleavage occurs at the acyl-oxygen bond for most esters undergoing this type of hydrolysis spcmc.ac.in.

Transition state analysis for the BAC2 mechanism indicates a tetrahedral transition state with a developing negative charge on the carbonyl oxygen. For the AAC2 mechanism, the transition state involves the approach of the water molecule to the protonated carbonyl group.

Influence of Environmental Factors (e.g., Temperature, Ionic Strength) on Chemical Degradation Kinetics

The rates of hydrolysis for both the sulfate and acetoxy ester bonds in this compound are significantly influenced by environmental factors such as temperature and ionic strength.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis for both ester linkages. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation. This increase in rate is due to the higher kinetic energy of the reacting molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier of the reaction.

Table 3: Illustrative Effect of Temperature on the Alkaline Hydrolysis Rate Constant of a Long-Chain Acetoxy Ester (pH 11) (Note: This data is representative and illustrates the general effect of temperature.)

| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, s⁻¹) |

| 25 | 1.0 x 10⁻⁶ |

| 40 | 4.5 x 10⁻⁶ |

| 60 | 2.5 x 10⁻⁵ |

Ionic Strength: The effect of ionic strength on the hydrolysis rate can be complex, particularly for a surfactant molecule like this compound which can form micelles.

For the sulfate ester bond , the addition of salts can influence the rate of acid-catalyzed hydrolysis. In micellar solutions of anionic surfactants, an increase in ionic strength can decrease the electrostatic repulsion between the negatively charged micelle surface and negatively charged nucleophiles, but it can also displace hydronium ions from the micellar surface, leading to a decrease in the localized concentration of the acid catalyst and thus a slower hydrolysis rate.

For the acetoxy ester bond , the effect of ionic strength on alkaline hydrolysis depends on the nature of the reacting species. According to the Brønsted-Bjerrum equation, for a reaction between two ions of the same sign (e.g., the negatively charged ester and a hydroxide ion if the molecule is in a micellar form), an increase in ionic strength would decrease the reaction rate. Conversely, for a reaction between an ion and a neutral molecule, the effect of ionic strength is generally small. The addition of salts can also affect the critical micelle concentration (CMC) of the surfactant, which in turn can influence the hydrolysis rate by altering the aggregation state of the molecules ias.ac.in.

Environmental Fate and Mobility in Natural and Engineered Systems

Sorption and Desorption Dynamics in Soil and Sediment Matrices7.1.1. Factors Governing Sorption (e.g., Organic Carbon Content, Clay Mineralogy)7.2. Transport and Leaching Potential in Aquatic and Terrestrial Environments7.2.1. Advection, Dispersion, and Capillary Forces Influencing Mobility7.2.2. Impact on Soil Hydraulic Conductivity7.3. Mass Balance and Environmental Partitioning Studies of the Compound7.4. Predictive Modeling of Environmental Distribution and Persistence

It is crucial to base scientific articles on verified and published research to ensure accuracy and avoid speculation. In the absence of such information for Sodium 1-acetoxytetradecanol sulphate, any attempt to generate the requested content would be unfounded.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 1-acetoxytetradecanol sulphate with high purity?

- Methodological Answer : Synthesis typically involves esterification of tetradecanol with acetic anhydride to form 1-acetoxytetradecanol, followed by sulfonation using chlorosulfonic acid. Purification via column chromatography (silica gel, chloroform/methanol gradient) ensures removal of unreacted precursors. Pharmacopeial standards emphasize ≥99.0% purity for analogous surfactants, validated by HPLC with ion-pair chromatography (e.g., sodium decanesulfonate as a reference ). Critical steps include pH control during neutralization with sodium hydroxide to avoid hydrolysis of the acetoxy group.

Q. Which analytical techniques are most effective for characterizing the structural and purity attributes of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies acetoxy (-OCOCH₃) and sulfate (-OSO₃⁻) functional groups. For example, the methyl protons of the acetoxy group appear at δ ~2.1 ppm.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M-Na]⁻ ion for sodium salts).

- HPLC with Charged Aerosol Detection (CAD) : Quantifies purity using ion-pair chromatography (0.1% trifluoroacetic acid and acetonitrile mobile phase) .

- Critical Micelle Concentration (CMC) : Surface tension measurements via du Noüy ring method validate surfactant behavior .

Advanced Research Questions

Q. How can researchers design experiments to investigate the micellar behavior of this compound in aqueous solutions?

- Methodological Answer :

- Experimental Design :

Prepare solutions at varying concentrations (0.1–10 mM) in deionized water.

Measure surface tension using a tensiometer to determine CMC.

Use dynamic light scattering (DLS) to analyze micelle size distribution.

- Data Interpretation : Compare CMC values with structurally similar surfactants (e.g., sodium dodecyl sulfate) to assess hydrophobic chain effects. Discrepancies may arise from temperature or ionic strength variations; control these parameters strictly .

Q. What methodologies are appropriate for resolving contradictions in reported solubility data across different solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Use shake-flask method with UV-Vis quantification in polar (water, ethanol) and nonpolar (hexane) solvents.

- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-laboratory variability. For example, conflicting solubility in ethanol may stem from residual acetic acid in synthesized batches, detectable via FTIR .

- Quantum Chemical Modeling : Calculate Hansen solubility parameters using DFT to predict solvent compatibility and explain anomalies .

Q. What strategies should be employed to optimize the use of this compound in mixed surfactant systems for enhanced colloidal stability?

- Methodological Answer :

- Ternary Phase Diagrams : Map ratios with co-surfactants (e.g., polysorbate 80) and oils to identify stable microemulsion regions.

- Zeta Potential Measurements : Evaluate electrostatic interactions in mixed systems. A negative zeta potential (>|−30 mV|) indicates stability.

- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring particle size via DLS .

Safety and Compliance Questions

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct synthesis in a fume hood to mitigate inhalation risks.

- Storage : Store in airtight containers at 4°C to prevent degradation; monitor for sulfate ester hydrolysis via periodic HPLC analysis .

Literature Review and Data Management

Q. How can researchers effectively navigate chemical databases to retrieve comprehensive literature on this compound and its analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.